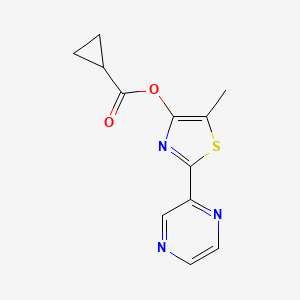

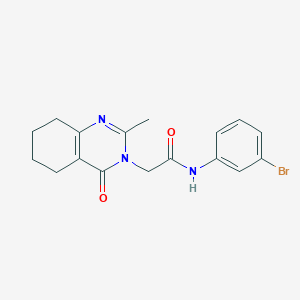

![molecular formula C11H12N2OS B2834523 3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine CAS No. 2201392-37-0](/img/structure/B2834523.png)

3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene moieties can be synthesized via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .Molecular Structure Analysis

In the single crystal X-ray structure of a related compound, 3-methyl-6-(thiophen-2-yl)pyridazine, the molecule is stabilized in a planar topography by an energetically productive N-to-Sσ* interaction .Chemical Reactions Analysis

Pyridazine synthesis involves various reactions including Lewis acid-mediated inverse electron demand Diels-Alder reaction, Cu (II)-catalyzed aerobic 6- endo - trig cyclizations, and TBAI/K 2 S 2 O 8 -promoted [4 + 2] annulation .Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Chemical Synthesis and Biological Activities

Research has delved into the synthesis and exploration of various biological activities of pyridazine derivatives, including compounds structurally related to 3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine. These studies highlight the compound's relevance in pharmacological and chemical studies due to its unique structure and potential biological properties.

Synthetic Pathways and Structural Analysis : Pyridazine derivatives, including this compound, have been synthesized and characterized, showcasing their potential in various chemical and biological applications. For instance, the synthesis and characterization of triazole pyridazine derivatives have been explored, revealing their anti-tumor and anti-inflammatory activities through experimental and theoretical studies, including NMR, IR, mass spectral studies, and single crystal X-ray diffraction technique (Hamdi Hamid Sallam et al., 2021).

Pharmacological Potential : The compound and its derivatives have been evaluated for their central nervous system (CNS) activities, showing potential interactions with benzodiazepine receptors, which could be beneficial for developing new therapeutic agents targeting CNS disorders (G. Barlin et al., 1988; G. Barlin et al., 1997).

Anti-Viral and Anti-Bacterial Effects : Research has also highlighted the antiviral and antibacterial effects of pyridazine derivatives. Specific studies have demonstrated the potent inhibitory effects on rhinoviruses, showcasing the compound's potential as an antiviral agent (K. Andries et al., 2005). Additionally, certain 3,6-dialkoxy-pyridazines have demonstrated good anticonvulsive properties, and sulfaderivatives of pyridazine compounds have shown excellent anti-bacterial effects (J. Druey et al., 1954).

Electrochemical Applications : The study of donor-acceptor polymeric electrochromic materials incorporating thiophene derivatives and pyridazine units has revealed significant findings. These materials exhibit notable electrochromic properties, suggesting their application in NIR electrochromic devices (H Zhao et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of 3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine are currently unknown. This compound is a derivative of pyridazine, which has been found to exhibit a wide range of pharmacological activities . .

Mode of Action

Pyridazine derivatives have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazine derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, psychosis, arrhythmia, anxiety, and cancer .

Result of Action

Given the potential activities of pyridazine derivatives , it is possible that this compound could have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, and anti-cancer effects.

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-5-6-15-10(8)7-14-11-4-3-9(2)12-13-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQPWQITIBPTDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)COC2=NN=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide](/img/structure/B2834443.png)

![(2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid](/img/structure/B2834444.png)

![1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B2834453.png)

![2-[Butan-2-yl-[(2-tert-butyltetrazol-5-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2834456.png)

![N-(4-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2834457.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2834458.png)

![2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2834459.png)

![3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2834461.png)

![5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834463.png)